Psychosine from bovine brain

Description

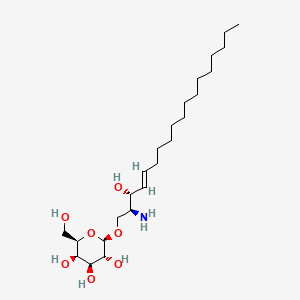

Structure

2D Structure

Propriétés

Numéro CAS |

2238-90-6 |

|---|---|

Formule moléculaire |

C24H47NO7 |

Poids moléculaire |

461.6 g/mol |

Nom IUPAC |

(2R,3R,4S,5R,6R)-2-[(E)-2-amino-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18?,19?,20-,21+,22+,23-,24-/m1/s1 |

Clé InChI |

HHJTWTPUPVQKNA-COTUJBGDSA-N |

SMILES isomérique |

CCCCCCCCCCCCC/C=C/C(C(CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)N)O |

SMILES canonique |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O |

Apparence |

Solid powder |

Description physique |

Solid |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Galactoside, Sphingosine Galactosylsphingosine Psychosine Sphingosine Galactoside |

Origine du produit |

United States |

Psychosine Metabolism and Dysregulation

Biosynthetic Pathways of Psychosine

The synthesis of psychosine has been a subject of investigation, with evidence pointing towards both anabolic and catabolic routes.

Historically, it was suggested that psychosine could be synthesized anabolically through the addition of galactose to sphingosine (B13886) pnas.orgpnas.orgwustl.educam.ac.ukresearchgate.netcaymanchem.comhmdb.ca. This proposed pathway would involve the reaction of sphingosine with UDP-galactose caymanchem.comhmdb.ca. Enzymes such as UDP-galactose ceramide galactosyl transferase (CGT) or galactosyl-sphingosine transferase were considered as potential catalysts for this reaction researchgate.netresearchgate.net. However, recent research has challenged the prominence of this anabolic route as the primary source of psychosine accumulation in certain disease states pnas.orgpnas.orgwustl.educam.ac.uk. The specific enzyme catalyzing this anabolic reaction has not been definitively identified wustl.educam.ac.uk.

Compelling evidence indicates that psychosine is primarily generated catabolically through the deacylation of galactosylceramide by the lysosomal enzyme acid ceramidase (ACDase) pnas.orgpnas.orgwustl.educam.ac.ukresearchgate.netnih.govnih.govmedlink.comcreative-diagnostics.comfrontiersin.org. This pathway involves the removal of the fatty acid moiety from galactosylceramide frontiersin.org. This catabolic generation route has been shown to be the main source of psychosine accumulation in conditions like Krabbe disease pnas.orgpnas.orgwustl.edunih.gov. Studies have demonstrated that recombinant ACDase can catalyze the deacylation of galactosylceramide to psychosine in vitro pnas.orgnih.gov. Furthermore, genetic loss of ACDase activity in a GALC-deficient mouse model eliminated psychosine accumulation, supporting the significant role of ACDase in psychosine generation from galactosylceramide pnas.orgpnas.orgnih.govnih.gov. Saposin-D is essential for the degradation of ceramide by ACDase in the lysosome nih.govresearchgate.netoup.com. While Saposin-D is involved in enhancing ACDase activity which produces psychosine from galactosylceramide, its role is in the catabolic generation pathway rather than direct psychosine degradation.

Degradative Pathways and Enzyme Deficiency

The primary pathway for psychosine degradation involves the removal of galactose. Impairment of this process leads to psychosine accumulation and associated pathology.

The lysosomal enzyme galactosylceramidase (GALC), also known as galactocerebrosidase, is responsible for the hydrolysis of both galactosylceramide and psychosine, degrading psychosine to sphingosine researchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgnih.gov. Deficiency in GALC activity is the underlying cause of Krabbe disease, a severe inherited demyelinating disorder pnas.orgpnas.orgwustl.educam.ac.ukhmdb.caresearchgate.netnih.govnih.govcreative-diagnostics.comfrontiersin.orgnih.govbiorxiv.orgsc.govplos.orgresearchgate.netglycoforum.gr.jp. When GALC is deficient, psychosine cannot be effectively degraded and consequently accumulates to high levels, particularly in myelin-producing cells like oligodendrocytes and Schwann cells wustl.eduresearchgate.netcreative-diagnostics.comnih.govsc.gov. This accumulation of psychosine is considered highly cytotoxic and is hypothesized to be the primary driver of the pathological and clinical signs observed in Krabbe disease, a concept known as the "psychosine hypothesis" pnas.orgpnas.orgwustl.educam.ac.uknih.govnih.govglycoforum.gr.jp. Psychosine accumulation leads to dysfunction and death of oligodendrocytes and Schwann cells, resulting in profound demyelination in both the central and peripheral nervous systems wustl.educreative-diagnostics.combiorxiv.orgsc.govresearchgate.net. Elevated psychosine levels are a key biomarker for Krabbe disease diagnosis and newborn screening creative-diagnostics.com. Research findings indicate a correlation between psychosine levels and disease severity in Krabbe disease creative-diagnostics.com.

While Saposin-D enhances the activity of acid ceramidase, which is involved in the generation of psychosine from galactosylceramide nih.govresearchgate.netoup.com, its direct role in the degradation of psychosine is not supported by the search results. Instead, Saposin A has been identified as enhancing the activity of β-galactosylceramidase (GALC), the enzyme responsible for degrading galactosylceramide and galactosylsphingosine (psychosine) oup.com. Therefore, Saposin A plays a role in facilitating the degradation of psychosine by GALC.

Molecular and Cellular Mechanisms of Psychosine Toxicity

Membrane Perturbation and Structural Alterations

The physicochemical properties of psychosine allow it to insert into cellular membranes, leading to significant alterations in their structure and dynamics uic.edu. This membrane perturbation is considered a primary driver of psychosine toxicity unict.itsemanticscholar.org.

Disruption of Lipid Raft Architecture and Function

Psychosine is known to accumulate in and disrupt the architecture of lipid rafts uic.eduresearchgate.netresearchgate.netplos.orgmdpi.comnih.govtandfonline.comnih.govresearchgate.netbiologists.comwustl.edunih.gov. Lipid rafts are specialized, rigid domains within the plasma membrane enriched in sphingolipids and cholesterol, serving as platforms for various signaling molecules mdpi.comnih.govbiologists.com. The disruption of these domains by psychosine affects the proper organization and function of associated proteins and signaling pathways researchgate.netplos.orgtandfonline.combiologists.com. For instance, psychosine accumulation has been shown to alter the distribution of proteins like flotillin-2 and caveolin-1 (B1176169) and abnormally activate protein kinase C (PKC) nih.gov. This disruption can desensitize cells to extracellular growth factors by inhibiting signal transmission from the plasma membrane to intracellular compartments biologists.com.

Modulation of Membrane Fluidity and Rigidity

Table 1: Effects of Psychosine on Membrane Properties

| Membrane Property | Observed Effect in Presence of Psychosine | Model System | Source |

| Lipid Raft Architecture | Disruption, altered protein distribution (flotillin-2, caveolin-1) | Brain membranes, various cell models | uic.eduresearchgate.netplos.orgnih.govtandfonline.combiologists.com |

| Membrane Fluidity | Decreased (localized), increased rigidity (focalized areas) | RBCs, purified myelin, oligodendrocytes | uic.eduresearchgate.netplos.orgnih.govnih.govnih.govmdpi.com |

| Sphingomyelin-rich domains | Disruption | RBCs, purified myelin, oligodendrocytes | plos.orgnih.govnih.gov |

Induction of Membrane Microvesiculation and Shedding

Psychosine accumulation facilitates the shedding and secretion of membrane microvesicles uic.eduresearchgate.netplos.orgmdpi.comtandfonline.comnih.govresearchgate.netnih.govmdpi.comoaepublish.comwordpress.com. This process involves the outward budding and release of small vesicles from the plasma membrane mdpi.commdpi.com. The increased rigidity and destabilization of membrane microdomains induced by psychosine are thought to contribute to this enhanced vesiculation researchgate.netplos.orgnih.govnih.gov. In the context of Krabbe disease, the shedding of psychosine-enriched microvesicles from myelin membranes is suggested to play a role in demyelination by potentially propagating damage to neighboring cells researchgate.netplos.orgnih.govmdpi.com.

Cellular Organelle Dysfunction

Beyond its effects on the plasma membrane, psychosine also disrupts the function of intracellular organelles essential for cellular homeostasis.

Mitochondrial Dynamics and Bioenergetics Impairment

Psychosine has been shown to induce mitochondrial dysfunction, impacting cellular bioenergetics ucl.ac.ukcdnsciencepub.comnih.govannualreviews.orgmdpi.com. Studies have demonstrated that psychosine can inhibit components of the electron transport chain, oxidative phosphorylation, and calcium transport in mitochondria cdnsciencepub.comannualreviews.orgmdpi.com. This can lead to a decrease in mitochondrial membrane potential and trigger the formation of mitochondrial macropores, potentially involving proteins like VDAC-1 and BAX mdpi.com. The consequence is impaired ATP production and increased reactive oxygen species (ROS) generation, contributing to cell death, particularly in oligodendrocytes which are highly vulnerable to psychosine toxicity nih.govmdpi.com.

Table 2: Effects of Psychosine on Mitochondrial Function

| Mitochondrial Function | Observed Effect in Presence of Psychosine | Model System | Source |

| Electron Transport Chain | Inhibition | Mitochondria | cdnsciencepub.comannualreviews.orgmdpi.com |

| Oxidative Phosphorylation | Inhibition | Mitochondria | cdnsciencepub.comannualreviews.orgmdpi.com |

| Calcium Transport | Blocked | Mitochondria | cdnsciencepub.commdpi.com |

| Membrane Potential | Loss | Oligodendrocytes | mdpi.com |

| Pore Formation | Induction (Macropores) | Oligodendrocytes | mdpi.com |

| Mitochondrial Number/Dynamics | Decreased mitochondrial numbers | Oligodendrocytes | mdpi.com |

Lysosomal Homeostasis and Autophagy Dysregulation

As a lysosomal storage disorder metabolite, psychosine accumulation is intimately linked to lysosomal dysfunction nih.govucl.ac.ukoaepublish.comresearchgate.netresearchgate.netnih.gov. While the primary deficiency is in GALC, the accumulation of psychosine disrupts the normal function of lysosomes, impacting lipid homeostasis, endolysosomal transport, and the activity of lysosomal enzymes nih.gov. This lysosomal damage contributes to the impairment of autophagy, a critical cellular process for the degradation and recycling of damaged organelles and protein aggregates nih.govucl.ac.ukoaepublish.comresearchgate.netresearchgate.netnih.gov. Dysregulation of autophagy can lead to the accumulation of insoluble protein aggregates, such as ubiquitinated proteins and p62, further contributing to cellular toxicity and neurodegeneration in conditions like Krabbe disease nih.govresearchgate.net. The impaired autophagic flux in the presence of psychosine exacerbates the accumulation of these toxic species nih.govresearchgate.net.

Table 3: Effects of Psychosine on Lysosomal and Autophagy Pathways

| Cellular Process/Organelle | Observed Effect in Presence of Psychosine | Model System | Source |

| Lysosomal Function | Disruption, altered lipid homeostasis, impaired endolysosomal transport | Various cell models, Twitcher mouse brain | nih.govucl.ac.ukresearchgate.net |

| Autophagy | Dysregulation, impairment of autophagic flux | Various cell models, Twitcher mouse tissues | nih.govucl.ac.ukresearchgate.netresearchgate.netnih.gov |

| Protein Degradation | Impaired degradation of misfolded/damaged proteins, aggregate accumulation | Various cell models, Twitcher mouse tissues | nih.govresearchgate.net |

Peroxisomal Function Perturbations

Psychosine has been shown to inhibit peroxisomal functions, contributing to its toxicity. Studies in rat C6 glial cells treated with psychosine demonstrated a significant inhibition of peroxisomal beta-oxidation of very long chain fatty acids (VLCFA). nih.govresearchgate.netresearchgate.net This inhibition leads to an increase in VLCFA levels, such as 26:0. researchgate.net Psychosine treatment also decreased the levels of plasmalogens, which are ether phospholipids (B1166683) synthesized in peroxisomes. nih.govresearchgate.net These effects on peroxisomal function were also observed in the brain tissue of twitcher mice, a model for Krabbe disease, which showed decreased beta-oxidation activity, low glutathione (B108866) levels, and reduced plasmalogens. nih.govresearchgate.net Psychosine can also potentiate cytokine-induced inhibition of peroxisomal beta-oxidation and accumulation of VLCFA. researchgate.net The loss of peroxisomal function induced by psychosine is associated with increased production of reactive oxygen species (ROS) and free radicals. nih.govresearchgate.netresearchgate.net Antioxidant treatment with N-acetylcysteine has been shown to inhibit psychosine-mediated loss of peroxisomal function and free radical production in glial cells. nih.govresearchgate.netresearchgate.net This suggests that peroxisomal dysfunction and oxidative stress are partly responsible for the oligodendrocyte and myelin loss observed in Krabbe disease. nih.govresearchgate.netresearchgate.net

Here is a table summarizing the effects of psychosine on peroxisomal function based on research findings:

| Peroxisomal Function/Marker | Effect of Psychosine Treatment (in vitro/twitcher mice) | Observed Changes | Reference |

| Peroxisomal beta-oxidation of VLCFA | Inhibited | 30-40% decrease (in vitro) | researchgate.net |

| VLCFA levels (e.g., 26:0) | Increased | 100% increase (in vitro) | researchgate.net |

| Plasmalogen content | Decreased | 35-50% decrease (in vitro), drastically low (in vivo) | nih.govresearchgate.net |

| Reactive Oxygen Species (ROS) | Increased | 1-2 fold increase (in vitro) | researchgate.net |

| Glutathione levels | Decreased | Low (in vivo) | nih.govresearchgate.net |

Aberrant Signal Transduction Pathways

Psychosine accumulation disrupts various signal transduction pathways, contributing to cellular dysfunction and death.

Modulation of Protein Kinase C (PKC) Signaling

Psychosine is known to modulate Protein Kinase C (PKC) signaling. It has been demonstrated to inhibit PKC activity. nih.govmedchemexpress.combiologists.comnih.govrupress.org Psychosine accumulation, particularly in lipid rafts, is suggested as a mechanism by which it exerts this inhibitory effect on PKC. nih.govnih.gov Studies have shown that phosphorylated PKC (active form) does not translocate to the plasma membrane in psychosine-treated cells under PKC stimulating conditions. nih.gov This suggests that psychosine interferes with the membrane translocation required for PKC function, potentially due to its localization in lipid rafts and perturbation of membrane integrity. nih.govnih.gov

Activation of Stress-Activated Protein Kinases (e.g., JNK, GSK3β)

Psychosine activates stress-activated protein kinases, including Jun N-terminal kinase (JNK) and Glycogen Synthase Kinase 3 beta (GSK3β). plos.orgfrontiersin.orgresearchgate.netbiologists.comunict.itfrontiersin.orgresearchgate.netnih.govjneurosci.orgnih.govnih.gov Psychosine upregulates the c-jun/JNK pathway. researchgate.net Activation of JNK by psychosine contributes to the induction of AP-1, a transcription factor involved in pro-apoptotic pathways. researchgate.netnih.gov Psychosine also promotes the abnormal activation of GSK3β in neurons. frontiersin.orgfrontiersin.orgjneurosci.orgnih.govnih.gov This activation of GSK3β is mediated through the activation of axonal protein phosphatase 1 (PP1). jneurosci.orgnih.gov Abnormal levels of activated GSK3β have been observed in nerve samples from mouse models of Krabbe disease. jneurosci.orgnih.govnih.gov The activation of GSK3β by psychosine plays a role in the impairment of axonal transport. frontiersin.orgfrontiersin.orgjneurosci.orgnih.govnih.gov

Deregulation of NFκB and AP-1 Pathways

Psychosine affects the activity of NFκB and AP-1 transcription factors. Psychosine has been shown to downregulate the NFκB pathway, which is generally considered anti-apoptotic. biologists.comunict.itresearchgate.netnih.govplos.org Conversely, psychosine upregulates the AP-1 transcription machinery. researchgate.netnih.gov The upregulation of AP-1 by psychosine is mediated through the JNK pathway and promotes apoptosis. researchgate.netnih.gov In the context of inflammation, psychosine can potentiate cytokine-mediated nuclear translocation of AP-1. nih.gov

Alterations in Akt and cAMP-dependent Pathways

Psychosine also impacts Akt and cAMP-dependent signaling pathways. The phosphoinositide 3-kinase (PI3K)-Akt survival pathway is downregulated by psychosine. frontiersin.orgunict.itresearchgate.netnih.gov This downregulation involves the inhibition of Akt phosphorylation. researchgate.net The PI3K-Akt pathway is crucial for cell survival, proliferation, and differentiation. unict.it Psychosine can also influence cAMP signaling. Activation of the G protein-coupled orphan receptor TDAG8 (GPR65) by psychosine can result in an inhibition of forskolin-induced cAMP accumulation in some cell types. unict.itresearchgate.netresearchgate.net However, in other contexts, signals inhibiting cytokinesis transmitted through TDAG8 in psychosine-treated cells acted through an increase in cAMP, suggesting cAMP can be an important mediator of psychosine-induced multinuclear cell death. researchgate.netresearchgate.net

Cytoskeletal Integrity and Axonal Transport Impairment

Psychosine accumulation affects cytoskeletal integrity and impairs axonal transport. Psychosine can alter actin filament organization, leading to cytokinetic defects and the formation of multinuclear cells, similar to the globoid cells seen in Krabbe disease. rupress.orgresearchgate.netresearchgate.net It can cause the disassembly of actin stress fibers in endothelial cells. researchgate.net In neurons, psychosine induces the dephosphorylation of neurofilaments by deregulating protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). frontiersin.orgnih.govfrontiersin.org These alterations in neurofilaments and microtubules contribute to impaired axonal transport. frontiersin.orgfrontiersin.orgresearchgate.netnih.govnih.gov Psychosine inhibits fast axonal transport, affecting both anterograde and retrograde transport rates. frontiersin.orgnih.govnih.gov This impairment is linked to the activation of GSK3β and deregulation of molecular motors like kinesin. frontiersin.orgjneurosci.orgnih.govnih.gov Abnormal levels of activated GSK3β and phosphorylated kinesin light chains are found in affected nerves. jneurosci.orgnih.govnih.gov The impairment of axonal transport can reduce the availability of synaptic proteins and the recycling of synaptic vesicles. frontiersin.org Decreased microtubule stability has also been observed in conjunction with axonal transport impairment in models of Krabbe disease. researchgate.netnih.gov

Effects on Neurofilament Dephosphorylation

Psychosine accumulation has been shown to induce abnormal dephosphorylation of neurofilament (NF) subunits doi.orgnih.gov. Studies using a mouse model of Krabbe disease (Twitcher mice) revealed impaired axonal caliber in peripheral axons, accompanied by a progressive reduction in the abundance and phosphorylation of the three NF subunits doi.orgnih.gov. These changes correlated with an increase in the density of NFs per cross-sectional area and abnormal increases in the activity of two serine/threonine phosphatases, protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), in mutant tissue doi.orgnih.gov.

In vitro experiments using a motor neuron cell line (NSC34) and acutely isolated cortical neurons demonstrated that psychosine exposure was sufficient to induce abnormal dephosphorylation of NF subunits doi.orgnih.gov. This effect was mediated by PP1 and PP2A, which specifically dephosphorylated NFs doi.orgnih.gov. These findings suggest that the reduced axonal caliber observed in some axons in Krabbe disease involves abnormal dephosphorylation of NFs doi.orgnih.gov. A proposed pathogenic model suggests that psychosine accumulation facilitates higher activities of PP1 and PP2A, which in turn dephosphorylate NF-M and NF-H, leading to reduced radial growth of axons doi.orgnih.gov. Psychosine is considered a pathogenic sphingolipid capable of triggering NF dephosphorylation by recruiting PP1 and PP2A doi.org. The exact mechanism by which psychosine activates these phosphatases is still under investigation doi.org.

Inhibition of Fast Axonal Transport (FAT)

Psychosine has been identified as a pathogenic sphingolipid capable of blocking fast axonal transport (FAT) nih.govjneurosci.org. Defective FAT is a potential pathogenic mechanism underlying dying-back degeneration observed in genetic leukodystrophies like Krabbe disease nih.govjneurosci.org. Myelin-free in vitro analyses have shown that psychosine inhibits FAT through the activation of axonal PP1 and GSK3β in the axon nih.govjneurosci.org. Abnormal levels of activated GSK3β and abnormally phosphorylated kinesin light chains have been found in nerve samples from a mouse model of Krabbe disease nih.govjneurosci.org.

Psychosine specifically inhibits both anterograde (movement away from the cell body) and retrograde (movement towards the cell body) components of FAT nih.gov. While the GSK3β pathway has been primarily associated with regulating anterograde transport, studies using GSK3β inhibitors have revealed an additional regulatory role on retrograde transport nih.gov. In vivo studies have correlated transport defects with the progressive accumulation of psychosine nih.gov. Psychosine's inhibition of FAT is mediated by GSK3β, leading to abnormal phosphorylation google.com.

Dysregulation of Molecular Motors (e.g., Kinesin Light Chains)

The dysregulation of molecular motors, particularly kinesin light chains (KLCs), is a key mechanism by which psychosine impairs fast axonal transport nih.govjneurosci.orgnih.gov. Molecular motors, such as kinesin and dynein, are essential for the intracellular transport of organelles, vesicles, and other cellular components along cytoskeletal tracks like microtubules news-medical.netnih.govmdpi.comresearchgate.net. Kinesin motors are primarily involved in anterograde transport news-medical.netnih.govresearchgate.net.

Psychosine exacerbates axonal GSK3β activity through PP1, a process known to increase the phosphorylation of KLCs nih.govjneurosci.org. Abnormal phosphorylation of KLCs by GSK3β facilitates the detachment of cargoes from kinesin motors, thereby inhibiting transport google.comjneurosci.org. This deregulation of molecular motors contributes to the observed defects in FAT in the presence of psychosine nih.govjneurosci.org. Studies have demonstrated that psychosine inhibits FAT and requires the activation of axonal phosphotransferases PP1 and GSK3β and the abnormal phosphorylation of KLCs nih.govjneurosci.org.

Here is a summary of the key molecular players and their interactions:

| Molecular Player | Role in Normal Axonal Transport | Effect of Psychosine |

| Neurofilaments (NFs) | Provide structural support to axons, influence caliber | Abnormal dephosphorylation, reduced phosphorylation, decreased axonal caliber |

| Protein Phosphatase 1 (PP1) | Involved in various cellular processes, including dephosphorylation | Increased activity, mediates NF dephosphorylation, exacerbates GSK3β activity |

| Protein Phosphatase 2A (PP2A) | Involved in various cellular processes, including dephosphorylation | Increased activity, mediates NF dephosphorylation |

| GSK3β | Involved in phosphorylation of various substrates | Activation, leads to abnormal phosphorylation of KLCs |

| Kinesin Light Chains (KLCs) | Component of kinesin motors, involved in cargo binding | Abnormal phosphorylation by activated GSK3β, leads to cargo detachment and inhibited transport |

| Kinesin Motors | Mediate anterograde fast axonal transport | Activity inhibited due to KLC dysregulation |

Note: The data in the table above is a synthesis of the research findings discussed in the text.

Cell Type Specific Pathophysiological Effects of Psychosine

Oligodendrocyte and Schwann Cell Dysfunction and Loss

Oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS) are the myelin-forming glial cells. mdpi.compnas.org These cells are particularly vulnerable to psychosine accumulation, leading to their dysfunction and death, a hallmark of GLD. uconn.eduplos.orgplos.orgjneurosci.orgnih.govjneurosci.orguic.edu

Direct Cytotoxicity and Apoptosis in Myelin-Forming Cells

Elevated levels of psychosine are hypothesized to cause the death of oligodendrocytes and Schwann cells. uconn.eduplos.orgpnas.org Psychosine is considered a highly cytotoxic lipid capable of inducing cell death in myelin-forming cells. nih.govbiorxiv.orgresearchgate.netajnr.org The mode of psychosine-mediated cell death is increasingly understood to involve apoptosis. researchgate.netajnr.orgbiologists.com Psychosine can induce mitochondrial dysfunction, a key event in triggering apoptosis in oligodendrocytes. mdpi.comresearchgate.net This includes inhibiting the electron transport chain, oxidative phosphorylation, and calcium transport, leading to cytochrome C release and loss of mitochondrial membrane potential. mdpi.com Psychosine has also been shown to activate caspase-dependent pathways, which are central to the apoptotic process. researchgate.netbiologists.com Furthermore, psychosine can disrupt lipid rafts in cell membranes and alter signaling pathways such as protein kinase C (PKC), Jun N-terminal kinase (JNK), and NFκB, contributing to its cytotoxic effects. plos.orgresearchgate.net Studies have demonstrated that psychosine treatment induces cell death in human oligodendrocyte cell lines. nih.gov While high levels of psychosine are believed to block myelin formation in oligodendrocytes, demyelination in the CNS of mutant mice may not solely be a direct result of oligodendrocyte cell death but also involve immune cell reactions. uic.edu

Contribution to Demyelination and Dysmyelination

The accumulation of psychosine in myelin-forming cells directly contributes to the widespread demyelination and dysmyelination observed in GLD. plos.orghmdb.cajneurosci.orgnih.govnih.govjneurosci.orgmdpi.compnas.orgbiorxiv.orgresearchgate.netbiologists.comoup.comnih.govsigmaaldrich.comglycosmos.orgfrontiersin.orgnih.govoncotarget.comnih.govresearchgate.netfrontiersin.org Psychosine accumulates in myelinating glia, culminating in demyelination. plos.org This is thought to result from the dysfunction of both oligodendrocytes and Schwann cells consequent to psychosine accumulation. jneurosci.org Psychosine can disrupt the architecture of brain membranes by altering the composition and dynamics of lipid rafts and promoting membrane shedding. plos.orgfrontiersin.org Psychosine accumulation in myelin membranes can lead to localized areas of higher rigidity and facilitate the loss of myelin through microvesiculation. plos.org This suggests a pathogenic mechanism where psychosine's toxicity involves not only the disruption of membrane rafts but also direct local destabilization and fragmentation of the membrane. plos.org The degree of demyelination observed in GLD patients correlates with disease progression. nih.gov

Neuronal Vulnerability and Degeneration

Beyond its effects on myelin-forming cells, psychosine also contributes to neuronal vulnerability and degeneration in GLD. plos.orgjneurosci.orgbiorxiv.orgnih.govnih.gov

Cell-Autonomous Neuronal Psychosine Accumulation

Psychosine accumulates not only in myelinating glia but also in neurons in GLD. plos.orgoncotarget.comnih.govresearchgate.netresearchgate.net This accumulation can occur in a cell-autonomous manner, meaning that the deficiency of GALC within the neuron itself leads to psychosine buildup. plos.orgbiorxiv.orgnih.govoncotarget.comresearchgate.net Studies using neuron-specific GALC knockout models have shown that psychosine accumulates significantly in the nervous system, supporting a neuron-autonomous role for GALC in maintaining neuronal function. researchgate.netresearchgate.net The absence of GALC in mutant neurons can result in a significant increase in psychosine levels, which may be sufficient to induce morphological changes in these neurons. biorxiv.org

Axonal Swellings, Axonal Loss, and Dying-Back Neuropathy

Psychosine accumulation in neurons is associated with axonal pathology, including axonal swellings, axonal loss, and a dying-back neuropathy. plos.orgjneurosci.orgnih.govnih.govresearchgate.net These axonal defects can occur even before the onset of demyelination, suggesting a myelin-independent mechanism. plos.orgnih.govnih.govresearchgate.net Psychosine is identified as a pathogenic sphingolipid capable of blocking fast axonal transport, providing a molecular mechanism underlying dying-back degeneration in GLD. jneurosci.orgsigmaaldrich.com Psychosine can impair endocytosis and axonal transport, processes critical for normal neuronal biology and function. plos.orgresearchgate.net The impairment of axonal transport in neurons from mouse models of GLD is related to decreased levels of dynein and decreased microtubule stability. nih.gov Axonal swellings are indicative of structural and physiological deficiencies in diseased axons, potentially including the focal accumulation of cargoes due to defects in fast axonal transport. jneurosci.org

Impact on Synaptic Function

Psychosine may also impact synaptic function. oup.comfrontiersin.orgnih.gov While the precise mechanisms are still being investigated, psychosine's ability to disrupt lipid rafts in membranes could affect the localization and function of proteins crucial for synaptic transmission. plos.orgfrontiersin.orgnih.gov Psychosine can induce the dephosphorylation of neurofilaments by deregulating phosphatases, affecting the neuronal cytoskeleton. frontiersin.org By promoting the abnormal activation of GSK3β and reducing fast axonal transport, psychosine can indirectly decrease the speed and efficiency of synaptic protein delivery. jneurosci.orgsigmaaldrich.comfrontiersin.org Changes in pre- and post-synaptic proteins and their transport are linked to cognitive decline, suggesting that psychosine might increase synaptic vulnerability by inducing membrane disorganization. frontiersin.org Additionally, psychosine can bind to and facilitate the abnormal aggregation of α-synuclein in neurons, potentially indicating a more direct involvement in neuronal pathology that could affect synaptic function. frontiersin.orgnih.govsemanticscholar.org Studies in frog models have shown that psychosine can decrease the amplitude of miniature and evoked end-plate potentials and alter facilitation and depression during frequency stimulation at the neuromuscular junction, alongside structural changes in synaptic Schwann cells and motor terminals. nih.gov

Neuronal Inclusion of Misfolded Proteins (e.g., α-synuclein)

Neuronal involvement is a significant aspect of Krabbe disease pathology, with psychosine accumulation contributing to neuronal and axonal degeneration plos.org. Axonal swellings and loss have been observed in the Twitcher mouse model, occurring before the onset of demyelination, suggesting a dying-back neuropathy independent of myelin loss plos.org.

A notable finding in both Twitcher mice and human Krabbe samples is the presence of neuronal deposits of α-synuclein plos.orgresearchgate.netnih.gov. These inclusions consist of aggregated forms of α-synuclein and ubiquitin, proteins also implicated in Lewy body formation in other neurodegenerative conditions like Parkinson's disease researchgate.netnih.gov. Krabbe disease is thus identified as a new α-synucleinopathy researchgate.net.

In vitro studies have demonstrated that psychosine accelerates the fibrillization of α-synuclein in a dose-dependent manner researchgate.netnih.govresearchgate.net. Psychosine interacts directly but reversibly with α-synuclein, and this interaction, particularly between the sphingosine (B13886) amino group and the negatively charged carboxy terminus of α-synuclein, facilitates aggregation by exposing the NAC domain nih.gov. The regional distribution of protein misfolding in the brain appears to correlate with psychosine levels nih.gov.

Glial Cell Activation and Neuroinflammation

Glial cell activation and subsequent neuroinflammation are prominent features of GLD pathology, with astrocytes and microglia playing key roles nih.govuconn.edu. This glial activation is increasingly considered a primary response to psychosine accumulation, potentially preceding demyelination nih.govnih.govuconn.edu.

Microglial Activation and Globoid Cell Formation

Microgliosis and the formation of multinucleated phagocytes known as globoid cells are defining characteristics of GLD nih.govnih.govuconn.eduoup.com. Globoid cells are observed in the CNS of GLD patients and animal models nih.govoup.com. While initially thought to be a secondary response to demyelination, evidence suggests that microglial activation and globoid cell formation can occur independently and may be a primary response to psychosine nih.govnih.govuconn.eduoup.com. Globoid cells have been identified in fetal tissue before myelin synthesis, supporting this hypothesis nih.gov.

Psychosine exposure induces the expression and production of matrix metalloproteinase (MMP)-3 in primary glial cultures, which mediates the morphological transformation of microglia into multinucleated globoid-like cells nih.govoup.comuconn.edu. This effect appears to be microglia-specific, as peripheral macrophages exposed to psychosine did not exhibit activation or increased MMP-3 levels nih.govuconn.edu. Genetic ablation or chemical inhibition of MMP-3 prevented psychosine-induced globoid cell formation from microglia in vitro nih.govuconn.edu. Elevated MMP-3 expression is observed in the brains of Twitcher mice, correlating with disease onset and progression nih.govuconn.edu.

Astrocyte Reactivity and Gliosis

Activated astrocytes (astrogliosis) are also a notable pathological change in GLD plos.orgoup.comnih.gov. Psychosine accumulation leads to the induction of gliosis and inflammation by astrocytes in the CNS nih.govnih.gov. Studies using induced pluripotent stem cells (iPSCs) from Krabbe disease donors have been used to investigate the contribution of astrocytes to pathogenesis researchgate.net.

Psychosine treatment has been shown to downregulate the activity of AMP-activated protein kinase (AMPK) in primary astrocytes, affecting lipid biosynthesis nih.govnih.gov.

Production of Inflammatory Mediators (e.g., Nitric Oxide, Cytokines, LCN2)

Psychosine contributes to neuroinflammation by inducing the production of various inflammatory mediators by glial cells nih.gov.

Previously, higher expression of inducible nitric oxide synthase (iNOS) has been demonstrated in activated astrocytes in Krabbe disease brains nih.gov. Psychosine treatment has been reported to induce pro-inflammatory cytokines and nitric oxide (NO) production in glial cell lines and primary astrocytes nih.govnih.gov.

Lipocalin-2 (LCN2), also known as neutrophil gelatinase-associated lipocalin (NGAL), is a secreted protein that is significantly upregulated in neuroinflammatory conditions, including a mouse model of Krabbe disease nih.govresearchgate.netwikipedia.org. LCN2 is highly overexpressed in GALC-deficient astrocytes researchgate.netnih.gov. Ablation of LCN2 in a mouse model of Krabbe disease significantly reduced neuroinflammation, including gliosis, and downregulated pro-inflammatory cytokines such as TNF-α, MMP3, and MCP-1 researchgate.netnih.govresearchgate.net. This suggests that the upregulation of LCN2 plays a crucial role in the aggravation of neuroinflammation in this model researchgate.netnih.gov. LCN2 can function as a mediator of cell-cell communication and is known to activate NFκB signaling, which regulates inflammatory mediators nih.govresearchgate.net.

Role of Macrophages and Peripheral Immune Cell Infiltration

Infiltration of peripheral macrophages into the CNS parenchyma is another notable pathological change in GLD nih.govplos.orguconn.edu. Globoid cells, the hallmark of GLD, are considered to be multinucleated microglia/macrophages in the CNS nih.govoup.comuconn.edu. While resident microglia transform into globoid cells in response to psychosine, peripheral macrophages exposed to psychosine in vitro did not become activated or express increased levels of MMP-3 nih.govuconn.edu. However, macrophages require functional GALC to efficiently degrade myelin; GALC-deficient macrophages can be transformed into globoid cells by exposure to galactosylceramide and contribute to neurodegeneration through a pro-inflammatory globoid reaction nih.gov. Hematopoietic stem cell transplantation (HSCT), a therapeutic strategy for GLD, is thought to reduce globoid cells in nerves, potentially by restoring the phagocytic function of healthy macrophages nih.gov.

Table 1 summarizes key findings regarding psychosine's effects on different cell types.

Table 1: Psychosine's Effects on Key CNS Cell Types

| Cell Type | Observed Effects of Psychosine | Associated Mechanisms / Mediators |

| Neurons | Axonal swellings and loss, accumulation of misfolded proteins (α-synuclein) | Disruption of membrane lipid rafts, impaired endocytosis and axonal transport, acceleration of α-synuclein fibrillization |

| Microglia | Activation, transformation into multinucleated globoid cells | Induction of MMP-3 expression and production |

| Astrocytes | Reactivity, gliosis, inflammation | Downregulation of AMPK activity, induction of pro-inflammatory cytokines and nitric oxide, LCN2 overexpression |

| Macrophages (Peripheral) | Infiltration into CNS; GALC-deficient macrophages form globoid cells and contribute to neurodegeneration | Impaired myelin degradation, accumulation of galactosylceramide, pro-inflammatory reaction |

Role of Psychosine in Disease Progression and Clinical Manifestations

Correlation with Disease Severity and Phenotypic Variability

Psychosine levels have been shown to correlate with disease severity in Krabbe disease. Higher concentrations of psychosine are typically observed in the more severe early-onset forms of the disease compared to later-onset forms. researchgate.net Psychosine quantitation is considered a useful biomarker for determining if an individual has active disease and may aid in predicting the likelihood of early-onset disease in newborn screening. testcatalog.orgmdpi.commayocliniclabs.comnih.gov

Studies have indicated that psychosine levels in dried blood spots (DBS) can be predictive of disease onset and clinical phenotype, particularly in newborns with substantially elevated concentrations. nih.govnih.gov For instance, psychosine concentrations above a certain threshold in DBS from newborns have been associated with infantile Krabbe disease phenotypes. nih.govnih.gov However, the correlation between psychosine levels and later-onset phenotypes is less extensively documented, and some studies suggest that the degree of psychosine elevation at birth might not always correlate directly with disease severity or clinical outcome in infantile cases. nih.govnih.gov

Despite some variability, the general trend supports psychosine as an indicator of disease severity. researchgate.netcreative-diagnostics.com Longitudinal assessments have shown that changes in psychosine concentrations can be associated with both natural disease progression and the effects of treatment like hematopoietic stem cell transplantation (HSCT). researchgate.netnih.gov

Data on Psychosine Levels and Disease Onset Risk:

| Psychosine Level (nM in DBS) | Predicted Risk of Early-Onset Krabbe Disease |

| > 10 | High risk (symptoms in the first year) nih.gov |

| 2 – 10 | Risk of later-onset disease nih.gov |

| < 2 | Very low lifetime risk nih.gov |

Note: These ranges are based on studies and may vary between laboratories. nih.gov

Contribution to Motor and Cognitive Deficits

Psychosine accumulation significantly contributes to the motor and cognitive deficits observed in Krabbe disease. The neurotoxic effects of psychosine lead to widespread demyelination and neuronal dysfunction in both the central and peripheral nervous systems, which are critical for motor and cognitive functions. grantome.comcheckrare.comnih.govnih.gov

In infantile Krabbe disease, rapid neurodegeneration, including white matter disease, follows initial symptoms, leading to severe deterioration of motor and mental function. nih.govmayocliniclabs.comjneurosci.org Later-onset forms can also involve psychomotor regression. testcatalog.orgmayocliniclabs.com Psychosine is thought to disrupt various cellular pathways and structures essential for neuronal health and function. frontiersin.orgnih.gov Studies in animal models have shown that psychosine can contribute to muscle pathology and affect neuromuscular junctions, which are vital for motor control. jneurosci.org Psychosine has also been implicated in inhibiting fast axonal transport, a process crucial for neuronal communication and the timely delivery of essential molecules along axons. jneurosci.org This disruption of axonal transport, potentially mediated by the activation of enzymes like GSK3β, can contribute to axonal dysfunction and the observed motor deficits. jneurosci.org

Cognitive impairment in Krabbe disease is linked to the progressive loss of myelin and neuronal damage in the brain caused by psychosine accumulation. nih.govgrantome.comnarayanahealth.org While cognitive functions may be preserved for a longer time in adult-onset forms, severe mental decline is a hallmark of the more aggressive infantile disease. nih.govela-asso.comnarayanahealth.orgmedlink.com

Link to Peripheral Neuropathy and Muscle Atrophy

Peripheral neuropathy is a common and significant clinical manifestation in Krabbe disease, and psychosine plays a direct role in its development. nih.govtestcatalog.orgnarayanahealth.orgrarediseases.org The accumulation of psychosine is toxic to Schwann cells, the myelin-producing cells in the peripheral nervous system, leading to demyelination and damage to peripheral nerves. ela-asso.comcheckrare.commdpi.combiorxiv.org

Symptoms of peripheral neuropathy in Krabbe disease include muscle weakness, pain, numbness, and burning or tingling sensations, particularly in the extremities. nih.govnarayanahealth.orgrarediseases.org Electromyography can indicate neurogenic damage. researchgate.net The severity of peripheral neuropathy can vary, and it can progress even after treatments like HSCT, which may improve central nervous system outcomes but are less effective in correcting peripheral nerve damage. checkrare.com

Muscle atrophy is also observed in Krabbe disease and is linked to the peripheral neuropathy and the direct effects of psychosine on muscle tissue. nih.govjneurosci.orgnih.gov Psychosine has been shown to accumulate in mutant muscles in animal models and may contribute to muscle dysfunction by affecting pathways like the Akt pathway, which is important for muscle mass regulation. jneurosci.org Axonal damage in peripheral nerves, partly driven by psychosine-induced mechanisms like the activation of caspase 3, can lead to the degeneration of nerve fibers that innervate muscles, resulting in muscle weakness and atrophy. nih.govnih.gov

Data on Peripheral Nerve Dysfunction in Krabbe Disease Model:

| Measurement | Observation in GLD Dogs (compared to normal) | Significance |

| Motor nerve conduction velocities | Significantly lower by 12–16 weeks of age researchgate.net | Indicator of peripheral nerve dysfunction researchgate.net |

| Sensory nerve conduction velocities | Significantly lower by 8–12 weeks of age researchgate.net | Sensitive indicator of peripheral nerve dysfunction researchgate.net |

Experimental Models for Psychosine Research

In Vivo Animal Models

Animal models, particularly mice, have been instrumental in studying the in vivo effects of psychosine accumulation and the broader pathology associated with GALC deficiency.

Twitcher Mouse Model (GALC deficiency)

The Twitcher mouse is a widely utilized and well-established authentic murine model for infantile-onset Krabbe disease, closely mimicking the human condition. nih.govmdpi.comuconn.edu This model carries a spontaneous homozygous nonsense mutation (p.W339X) in the GALC gene, resulting in a complete absence of functional GALC protein expression due to nonsense-mediated mRNA decay. nih.govmdpi.com The deficiency in GALC leads to the abnormal accumulation of psychosine, particularly within nervous tissues. nih.govmdpi.com

Studies using Twitcher mice have demonstrated that psychosine accumulates significantly in lipid raft fractions in the brain, and this accumulation correlates with disruptions in the architecture and composition of these membrane domains. jneurosci.org This disruption has been shown to interfere with the proper localization and activation of signaling molecules like Protein Kinase C (PKC). jneurosci.org

Psychosine levels in the serum of affected Twitcher mice increase significantly with disease progression. nih.gov For instance, a study using LC-ESI-tandem-MS analysis detected psychosine concentrations ranging from 2.53 to 33.27 ng/mL in the serum of affected mice, with the maximum level observed around postnatal day 40. nih.gov Psychosine was not detected at significant levels in wild-type mice. nih.gov

The Twitcher model also exhibits characteristic neuropathology, including widespread central and peripheral demyelination, astrogliosis, microgliosis, and progressive neurodegeneration. tandfonline.com Elevated expression of matrix metalloproteinase (MMP)-3 has been observed in the brains of Twitcher mice, correlating with disease onset and increasing with progression. uconn.edunih.gov This elevated MMP-3 is thought to promote microglial responses to psychosine and contribute to the formation of globoid cells, a hallmark of Krabbe disease. uconn.edunih.gov

Therapeutic interventions tested in Twitcher mice have shown that reducing psychosine levels can have beneficial effects. For example, brain-targeted AAV1-GALC gene therapy has been shown to reduce psychosine levels by a significant percentage (89% in the anterior brain and 77% in the posterior brain compared to untreated mice at the moribund stage) and extend lifespan. mdpi.com Pharmacological inhibition of acid ceramidase (ACDase), an enzyme involved in psychosine synthesis, has also been shown to decrease psychosine accumulation and prolong the lifespan of Twitcher mice. nih.govnih.govwustl.edu

Genetically Modified Mouse Models

Beyond the naturally occurring Twitcher model, genetically modified mouse models have been developed to further dissect the role of psychosine and GALC deficiency in specific cell types and pathways.

Neuronal-Specific GALC Knockout: Mouse models with neuronal-specific ablation of GALC have been generated to investigate the cell-autonomous role of GALC in neurons. Studies using a Synapsin 1-mediated cre recombinase approach to knock out Galc specifically in neurons (Syn1Cre:Galcf/-) demonstrated that loss of neuronal GALC is sufficient to induce neurological phenotypes, including growth and motor coordination defects. plos.orgnih.gov Psychosine accumulates in the nervous system of these mice, leading to neuronal and axonal degeneration, neuroinflammation (astrocytosis and microgliosis), and some reduction in myelination. plos.org This indicates that neuronal GALC is crucial for normal CNS homeostasis and contributes directly to pathogenesis. plos.org Psychosine accumulation in the spinal cords of neuron-specific Galc-CKO mice was significantly higher than controls, although lower than in global Galc-KO mice. nih.gov

Combined GALC/ACDase Deficiency: Studies involving the genetic loss of acid ceramidase (ACDase) activity in the GALC-deficient Twitcher mouse background (Twitcher/Farber Disease Heterozygote [Twi/FDH] or GALC-/-, Asah1+/-) have provided crucial evidence supporting the "psychosine hypothesis." nih.govnih.govpnas.orgtypeset.io Genetic ablation of ACDase in Twitcher mice eliminates psychosine accumulation and prevents the development of Krabbe disease phenotypes, effectively "curing" the disease in this model within the observed lifespan. nih.govnih.govpnas.org This strongly supports the role of psychosine as the primary driver of pathology in GALC deficiency.

Combined GALC/Sap-D Deficiency: Investigations into the role of Saposin-D (Sap-D), a protein essential for the lysosomal degradation of ceramide by ACDase, in the context of GALC deficiency have also been conducted using genetically modified mice (Twi/Sap-D KO), deficient in both GALC and Sap-D. nih.gov These mice showed very little psychosine accumulation in the CNS and PNS. nih.gov While demyelination and globoid cell infiltration were milder in the early disease stages compared to Twitcher mice, comparable demyelination occurred at later stages, particularly in the PNS, and surprisingly, the lifespan of Twi/Sap-D KO mice was even shorter than that of Twitcher mice. nih.gov These findings suggest that while psychosine is mainly produced via the deacylation of GalCer by ACDase, a psychosine-independent, Sap-D-dependent mechanism, possibly involving GalCer-induced activation of macrophages/microglia, may also contribute to neuroinflammation and demyelination. nih.gov

In Vitro Cellular Models

In vitro cellular models provide controlled environments to study the direct effects of psychosine on specific cell types and to investigate the underlying cellular and molecular mechanisms.

Oligodendroglial Cell Lines (e.g., MO3.13)

Oligodendroglial cell lines, such as the human MO3.13 line, are used to study the direct impact of psychosine on oligodendrocytes, the myelin-forming cells that are particularly vulnerable in Krabbe disease. istis.sh.cnresearchgate.net Treating MO3.13 cells with exogenous psychosine induces apoptotic cell death, characterized by markers like TUNEL staining, DNA fragmentation, and caspase activation. researchgate.net This psychosine-induced toxicity is redox-sensitive and involves mitochondrial dysfunction, including reduced mitochondrial membrane potential and release of cytochrome C. researchgate.net Psychosine also affects signaling pathways, upregulating the c-jun/c-jun N-terminal kinase pathway and downregulating the NF-kappaB pathway. researchgate.net

Studies using MO3.13 cells have shown that psychosine causes upregulation of autophagic flux. istis.sh.cnnih.gov Treatment with lithium, an autophagy modulator, was found to further stimulate autophagy and improve MO3.13 cell tolerance to psychosine, suggesting autophagy as a potential therapeutic target. istis.sh.cnnih.gov

Genetically modified MO3.13 cell lines, such as GALC-knockout MO3.13 cells, have been generated to model GALC deficiency in vitro. biorxiv.orgresearchgate.net These cells show significant psychosine accumulation compared to native MO3.13 cells. biorxiv.org Functional expression of GALC in these knockout cells can catabolize accumulated psychosine in an activity-dependent manner. biorxiv.org

Primary Glial Cell Cultures (Astrocytes, Microglia)

Primary glial cell cultures, containing astrocytes and microglia, are valuable for studying the interactions between these cell types and their responses to psychosine. nih.gov Psychosine exposure in primary glial cultures induces the expression and production of matrix metalloproteinase (MMP)-3, which mediates the transformation of microglia into multinucleated globoid-like cells, a characteristic feature of Krabbe disease. uconn.edunih.govnih.gov This effect appears to be microglia-specific, as peripheral macrophages did not show the same response to psychosine. uconn.edunih.gov Astrocytes in GLD have been shown to express higher levels of MMP-3, suggesting a role for astrocyte-derived factors in microglial transformation. nih.gov Psychosine-activated microglia and globoid cells in these cultures are potently toxic to oligodendrocytes and oligodendrocyte progenitor cells. nih.gov

Human astrocyte cultures exposed to psychosine show reduced cell viability and morphological aberrations, effects that can be attenuated by certain antipsychotics and receptor antagonists. researchgate.netnih.gov Psychosine-induced cell toxicity in human astrocytes has also been shown to be dependent on cell density. researchgate.net

Microglial responses to psychosine, including globoid cell formation and MMP-3 expression, can be enhanced by factors like Tenascin-C (TnC), which is elevated in the brains of Twitcher mice and human GLD patients. oup.com

While oligodendrocytes have been a primary focus, the contribution of astrocytes and microglia to disease pathogenesis is increasingly being investigated using primary cultures. plos.orgresearchgate.net

Induced Pluripotent Stem Cell (iPSC)-Derived Neurons and Glia

Induced pluripotent stem cell (iPSC) technology allows for the generation of patient-specific neurons and glial cells in vitro, providing a human-relevant model system to study Krabbe disease pathology. biorxiv.orgmdpi.com iPSCs from Krabbe disease patients can be differentiated into various neural cell types, including neurons, astrocytes, and oligodendrocytes. plos.orgbiorxiv.orgresearchgate.net

Differentiation of GLD iPSC-derived neural progenitor cells (NPCs) into neurons and glia exacerbates psychosine accumulation and highlights pathological phenotypes, including an early and persistent loss of oligodendroglial cells. biorxiv.org Some patient-derived cultures also show a dramatic loss of neurons. biorxiv.org While psychosine storage in human iPSC-NPCs may be negligible, differentiation into mature neurons and glia leads to elevated psychosine levels. biorxiv.org

iPSC-derived astrocytes from Krabbe disease donors have been shown to recapitulate key disease findings, including psychosine accumulation and elevated pro-inflammatory cytokines like IL-6. plos.org Unexpectedly, these astrocytes also showed alterations in other glycosphingolipids and compensatory changes in related biosynthetic enzymes. plos.org In co-culture experiments, Krabbe astrocytes negatively impacted the survival of iPSC-derived human neurons while enhancing the survival of iPSC-derived human microglia. plos.org

iPSC-derived models are valuable for studying cell-type-specific contributions to Krabbe disease and evaluating potential therapeutic strategies in a human context. mdpi.comresearchgate.netmdpi.com

Ex Vivo Organotypic Slice Cultures (e.g., Cerebellar Slices)

Organotypic slice cultures, especially those derived from the cerebellum, serve as a valuable ex vivo model for studying the effects of psychosine on neural tissue, particularly demyelination and glial cell responses. The cerebellum is frequently chosen due to its richness in white matter and myelin-producing oligodendrocytes, and its known susceptibility to psychosine-induced toxicity nih.govresearchgate.net. These cultures maintain the complex cellular architecture and interactions present in the living brain, offering a more physiologically relevant environment compared to dissociated cell cultures.

Studies utilizing mouse organotypic cerebellar slices have demonstrated that psychosine directly induces demyelination biologists.comnih.govuni.lu. This effect is observed as a reduction in the expression levels of myelin markers such as Myelin Oligodendrocyte Glycoprotein (MOG) and Myelin Basic Protein (MBP) biologists.comnih.govresearchgate.netplos.orguni.lu. Psychosine-induced demyelination in this model appears to occur independently of pro-inflammatory cytokine release, such as IL6, TNFα, and IL1β, from the cerebellar slices biologists.comuni.lu.

Beyond demyelination, psychosine also impacts other cell types within the slice cultures. Research has shown that psychosine can induce changes in astrocytes, leading to a decrease in the expression of astrocyte markers like Glial Fibrillary Acidic Protein (GFAP) and Vimentin nih.govplos.orguni.lu. While some studies initially observed little effect of psychosine on the microglia marker Iba1, suggesting limited direct microglia activation by psychosine in this context, other findings suggest potential indirect effects or the involvement of microglia in psychosine-mediated toxicity nih.govbiologists.complos.orguni.luuic.edu.

Furthermore, psychosine treatment in organotypic cerebellar slices leads to axonal damage, evidenced by an increase in the expression of SMI-32, a marker for non-phosphorylated neurofilament, particularly within the white matter tracts nih.govresearchgate.netnih.govplos.org. This axonal injury is closely associated with the demyelination induced by psychosine researchgate.netnih.gov.

Organotypic slice cultures have also been instrumental in evaluating potential therapeutic interventions for psychosine toxicity. For example, the sphingosine (B13886) 1-phosphate receptor (S1PR) agonist pFTY720 has been shown to attenuate psychosine-induced demyelination and neuronal toxicity in cerebellar slice cultures biologists.comuni.luresearchgate.net. Similarly, hybrid nanoparticles have demonstrated protective effects against psychosine-induced demyelination and axonal damage in this ex vivo model nih.gov. Studies have also indicated that inhibiting phospholipase A2 (PLA2) can attenuate psychosine-induced decreases in astrocyte markers and myelin proteins, as well as reduce axonal damage in organotypic slices plos.orguni.lu. Additionally, certain antipsychotics, such as haloperidol (B65202) and clozapine (B1669256), have shown the ability to reduce psychosine-induced demyelination and attenuate its effects on astrocytes and microglia in cerebellar slice cultures nih.govciteab.com.

The use of organotypic slice cultures allows for the investigation of psychosine's effects in a more integrated tissue environment, providing insights into the complex interplay between different neural cell types during psychosine-induced pathology and in response to potential therapies.

Table 1: Effects of Psychosine in Organotypic Cerebellar Slice Cultures

| Effect Measured | Psychosine Treatment (Concentration) | Observed Outcome | Relevant Citations |

| Demyelination (MOG) | 100 nM, 1 µM, 20 µM | Decreased expression | biologists.comnih.govresearchgate.netplos.orguni.lu |

| Demyelination (MBP) | 100 nM, 1 µM, 20 µM | Decreased expression | nih.govresearchgate.netplos.orguni.lu |

| Astrocyte Marker (GFAP) | 100 nM, 1000 nM | Decreased fluorescence | nih.gov |

| Astrocyte Marker (Vimentin) | Psychosine treatment | Reduced expression (74.38 ± 7.13% vs 100%) | plos.orguni.lu |

| Microglia Marker (Iba1) | Psychosine treatment | Little/no significant change | nih.govbiologists.complos.orguni.lu |

| Axonal Damage (SMI-32) | 100 nM, 1000 nM | Increased fluorescence in white matter tracts | nih.govresearchgate.netnih.govplos.org |

| Pro-inflammatory Cytokines (IL6, TNFα, IL1β) | 100 nM, 10 µM | No induction of release | biologists.comuni.lu |

Note: Specific numerical data for all concentrations and markers may vary across studies and are not exhaustively listed here.

Extracellular Vesicle Isolation and Analysis

Recent research has highlighted the potential role of extracellular vesicles (EVs), including exosomes and microvesicles, in the pathogenesis of psychosine toxicity and the progression of diseases like Krabbe disease uic.edunih.govresearchgate.netnih.govtandfonline.comoaepublish.com. Psychosine, due to its physicochemical properties, can alter membrane dynamics, increasing the shedding of membrane microvesicles uic.eduresearchgate.netnih.govplos.org.

Studies using the Twitcher mouse model, a model for Krabbe disease, have demonstrated that a fraction of the psychosine produced in the brain is associated with secreted EVs nih.govresearchgate.nettandfonline.com. These EVs can be isolated from brain tissue using methods such as buoyant density ultracentrifugation on a sucrose (B13894) gradient nih.gov. Analysis of these isolated EVs by techniques like LC-MS/MS has confirmed the presence of psychosine within them nih.gov.

Research indicates that the total content of psychosine in EVs isolated from Twitcher mouse brains represents a significant fraction of the total brain psychosine nih.gov. Furthermore, the content of psychosine per EV, when normalized, can be significantly higher in EVs isolated at later stages of the disease compared to earlier stages nih.gov. EVs isolated from the brains of Twitcher mice have also been found to contain myelin components, such as myelin proteolipids and myelin basic proteins, which increase parallel to disease development researchgate.net.

The shedding of psychosine-enriched EVs is proposed as a potential mechanism contributing to the spread of pathogenic lipids in neurological lipidoses nih.govtandfonline.com. Psychosine accumulation in myelin membranes can lead to increased rigidity and demyelination, which occurs, in part, through the shedding of myelin by microvesicles nih.govoaepublish.com. This process can deregulate cell signaling and create focal weak points in the myelin sheath nih.govoaepublish.com.

Isolation and analysis of EVs from different cell types, such as microglia, have also been explored to understand cell-specific contributions to psychosine-rich vesicle release uic.edu. Preliminary findings suggest a potentially larger role of microglia in psychosine-mediated toxicity, possibly involving the transfer of psychosine via EVs uic.edu.

The study of psychosine in the context of extracellular vesicles provides a new dimension to understanding its pathogenesis, suggesting that EV-mediated transport of psychosine could contribute to the spread of toxicity within the nervous system. Further research utilizing advanced isolation and analysis techniques is needed to fully elucidate the role of EVs in psychosine-related disorders and their potential as biomarkers or therapeutic targets uic.edumdpi.comresearchgate.net.

Table 2: Psychosine and Extracellular Vesicles in Twitcher Mouse Brain

| EV Characteristic | Observation in Twitcher Mouse Brain EVs | Relevant Citations |

| Presence of Psychosine | Detected in secreted EVs | nih.govresearchgate.nettandfonline.com |

| Psychosine Content in EVs | Significant fraction of total brain psychosine; increases per EV with disease progression | nih.gov |

| Myelin Components in EVs | Presence of myelin proteolipids and MBP; increase with disease progression | researchgate.net |

| Effect of GW4869 on EV release | Decreased overall EV levels and EV-associated psychosine | uic.edunih.govresearchgate.nettandfonline.com |

| Correlation with Disease Severity (GW4869 treatment) | Unexpectedly correlated with increased disease severity | nih.govresearchgate.nettandfonline.com |

Note: This table summarizes findings related to psychosine and EVs in the Twitcher mouse model.

Psychosine As a Research Target for Therapeutic Interventions

Strategies for Reducing Psychosine Accumulation

A primary focus of research is to lower the concentration of psychosine in the central and peripheral nervous systems. This is being approached through direct enzyme replacement, genetic correction, and indirect substrate reduction.

Enzyme Replacement Therapies (ERT)

Enzyme replacement therapy aims to supplement the deficient galactosylceramidase (GALC) enzyme, thereby restoring the metabolic pathway for psychosine degradation. Studies in mouse models of Krabbe disease have shown that peripheral administration of recombinant GALC can lead to its uptake in various tissues, including the brain. nih.gov This has been associated with a decrease in the accumulation of psychosine. nih.gov

However, the efficacy of ERT in significantly reducing psychosine levels in the central nervous system can be limited. For instance, high-dose ERT initiated at a later stage of the disease in a humanized mouse model resulted in only a modest 14-16% reduction of elevated psychosine levels in the peripheral and central nervous systems, which did not translate to an amelioration of neuroinflammation, demyelination, or an increase in lifespan. researchgate.net These findings suggest that the timing of intervention is critical and that overcoming the blood-brain barrier remains a significant challenge for this therapeutic modality. nih.govresearchgate.net

Gene Therapies (e.g., AAV-mediated GALC delivery)

Gene therapy offers a promising approach to provide a long-lasting supply of functional GALC enzyme directly to the central nervous system. Adeno-associated virus (AAV) vectors are a primary tool for this strategy due to their ability to transduce neuronal cells.

In a preclinical study using the twitcher mouse model of Krabbe disease, a single intracerebroventricular injection of an AAV serotype 1 vector expressing murine GALC (AAV1-GALC) at birth led to significant therapeutic benefits. nih.govnih.gov Treated mice showed widespread expression of the GALC protein in the central nervous system, which was associated with a notable reduction in psychosine levels. nih.govresearchgate.net

The reduction in psychosine was region-dependent. In the forebrain, an area proximal to the injection site, psychosine levels were completely normalized to wild-type levels. nih.govresearchgate.net In the posterior brain, including the mid- and hindbrain, psychosine was reduced by an average of 77%. nih.govnih.govresearchgate.net This reduction in psychosine levels was inversely correlated with improved body weight and a significant extension of median lifespan from 43 to 78 days. nih.govnih.govresearchgate.net

Efficacy of AAV1-GALC Gene Therapy on Psychosine Levels and Survival

| Parameter | Untreated Twitcher Mice | AAV1-GALC-Treated Twitcher Mice | Reference |

|---|---|---|---|

| Median Lifespan | 43 days | 78 days | nih.gov |

| Psychosine Reduction (Forebrain) | - | Normalized to wild-type levels | nih.govresearchgate.net |

| Psychosine Reduction (Posterior Brain) | - | 77% average reduction | nih.govnih.govresearchgate.net |

Substrate Reduction Strategies (Indirect)

Substrate reduction therapy (SRT) is an alternative approach that aims to decrease the synthesis of the precursors of psychosine, thereby indirectly reducing its accumulation. researchgate.net Since psychosine is derived from galactosylceramide, inhibiting the enzymes involved in galactosylceramide synthesis can lower psychosine levels. nih.gov

One strategy involves the use of L-cycloserine, which inhibits serine palmitoyltransferase, the enzyme that catalyzes the rate-limiting step in sphingolipid synthesis. nih.gov In twitcher mice, treatment with L-cycloserine has been shown to reduce psychosine levels, which is thought to be the mechanism behind the observed extension in their lifespan. nih.gov Another experimental approach utilized a potent and selective small molecule inhibitor of ceramide galactosyltransferase (CGT), the key enzyme for galactosylceramide biosynthesis. biologists.com Treatment with this inhibitor in a mouse model of Krabbe disease led to a dose-dependent reduction of galactosylceramide and psychosine in both the central and peripheral nervous systems, resulting in a significant increase in lifespan. biologists.com

Modulating Psychosine-Mediated Cellular Toxicity

In addition to preventing its accumulation, another therapeutic avenue is to counteract the toxic cellular effects of psychosine. Research in this area has focused on signaling pathways that are disrupted by psychosine.

Sphingosine (B13886) 1-Phosphate (S1P) Receptor Agonists (e.g., Fingolimod/pFTY720)

Fingolimod (FTY720), an agonist of the sphingosine 1-phosphate (S1P) receptor, has shown potential in mitigating the toxic effects of psychosine. nih.gov In vitro and ex vivo studies have demonstrated that Fingolimod can attenuate psychosine-induced glial cell death and demyelination. nih.gov

Pre-treatment with the phosphorylated form of Fingolimod, pFTY720, has been shown to significantly attenuate psychosine-induced cell death in human astrocytes. nih.gov Furthermore, psychosine has been found to enhance the production of pro-inflammatory cytokines in mouse astrocytes when stimulated with lipopolysaccharide (LPS), an effect that is also attenuated by pFTY720. nih.gov Crucially, at concentrations found in the brains of Krabbe disease patients, psychosine directly induces demyelination in organotypic cerebellar slices, and this effect is significantly inhibited by pFTY720. nih.gov

In the twitcher mouse model, administration of Fingolimod rescued myelin levels and regulated astrocyte and microglial reactivity. nih.gov These neuroprotective effects were associated with an increased lifespan in the treated mice. nih.gov

Effects of Fingolimod (pFTY720) on Psychosine-Mediated Toxicity

| Experimental Model | Effect of Psychosine | Effect of Fingolimod (pFTY720) | Reference |

|---|---|---|---|

| Human Astrocytes | Induces cell death | Attenuates cell death | nih.gov |

| Mouse Astrocytes (with LPS) | Enhances pro-inflammatory cytokine production | Attenuates cytokine production | nih.gov |

| Mouse Organotypic Cerebellar Slices | Induces demyelination | Significantly inhibits demyelination | nih.gov |

| Twitcher Mouse Model | Demyelination, gliosis, reduced lifespan | Rescues myelin, regulates gliosis, increases lifespan | nih.gov |

GSK3β Inhibitors

Research has identified a molecular mechanism through which psychosine exerts its neurotoxicity, involving the activation of Glycogen Synthase Kinase 3β (GSK3β). Psychosine has been shown to inhibit fast axonal transport, a critical process for neuronal function, through the activation of GSK3β. nih.gov

In nerve samples from a mouse model of Krabbe disease, abnormal levels of activated GSK3β were detected. nih.gov The administration of GSK3β inhibitors was found to significantly ameliorate these transport defects both in vitro and in vivo in the peripheral axons of the mutant mice. nih.gov This identifies the inhibition of GSK3β as a potential therapeutic strategy to counteract the pathogenic effects of psychosine on neuronal function. nih.gov

Antioxidant Interventions

Psychosine-induced toxicity is intricately linked to the generation of oxidative stress. Studies have shown that psychosine disrupts peroxisomal functions, leading to an increase in free radicals and a decrease in crucial endogenous antioxidants like glutathione (B108866). nih.govnih.gov This oxidative imbalance contributes significantly to the oligodendrocyte and myelin loss characteristic of Krabbe disease. nih.gov

In preclinical models, the antioxidant N-acetylcysteine (NAC) has demonstrated the ability to counteract psychosine-mediated loss of peroxisomal function and the production of free radicals in glial cells. nih.gov While NAC treatment in cultured cells effectively ameliorated psychosine-induced oxidative stress, its application in the Twitcher mouse model of Krabbe disease did not yield clinical improvements. nih.gov This suggests that while oxidative stress is a component of psychosine's pathological cascade, it may be a downstream event, and antioxidant monotherapy might be insufficient to alter the disease course significantly. nih.gov Nevertheless, the potential for antioxidant therapy, possibly in combination with other strategies, remains an area of interest.

Table 1: Research Findings on Antioxidant Interventions for Psychosine Toxicity

| Intervention | Model System | Key Findings | Reference |

| N-acetylcysteine (NAC) | Rat C6 glial cells and primary oligodendrocytes | Inhibited psychosine-mediated loss of peroxisomal function and free radical production. | nih.gov |

| N-acetylcysteine (NAC) | Twitcher mouse model of Krabbe disease | Lowered levels of oxidized proteins in the brain but resulted in no clinical improvements. | nih.gov |

Neutral Sphingomyelinase Inhibitors and Extracellular Vesicle Modulation

Recent research has uncovered a novel mechanism of psychosine pathology involving its secretion within extracellular vesicles (EVs). nih.govnih.gov A fraction of the psychosine produced in the brain of the Twitcher mouse model is associated with these secreted EVs, suggesting a potential pathway for the spread of this toxic lipid within the central nervous system. nih.govnih.gov

Table 2: Effects of Neutral Sphingomyelinase Inhibition on Psychosine-Related Pathology

| Inhibitor | Model System | Key Findings | Reference |

| GW4869 | Twitcher mouse model of Krabbe disease | Decreased overall EV levels and reduced EV-associated psychosine. Correlated with increased disease severity. | nih.govnih.gov |

Nanoparticle-Based Therapeutic Approaches (e.g., lecithin/chitosan nanoparticles)

Nanoparticle-based strategies are emerging as a promising avenue for combating psychosine toxicity. Specifically, hybrid lecithin/chitosan nanoparticles have demonstrated a significant therapeutic potential. nih.gov These nanoparticles are capable of sequestering psychosine through physicochemical hydrophobic interactions, effectively neutralizing its toxic effects. nih.gov

In vitro studies have shown that lecithin/chitosan nanoparticles can prevent the cytotoxicity caused by psychosine in cultured human astrocytes. nih.gov Furthermore, in ex vivo experiments using mouse cerebellar organotypic cultures, these nanoparticles prevented psychosine-induced demyelination and axonal damage. nih.gov The dual functionality of these nanoparticles is particularly noteworthy; they not only act as a delivery system for potential therapeutic agents but also exert a direct protective effect by binding to and sequestering psychosine. nih.gov This approach holds considerable promise for developing novel treatments for Krabbe disease and other conditions characterized by psychosine accumulation.

Table 3: Protective Effects of Lecithin/Chitosan Nanoparticles Against Psychosine Toxicity

| Model System | Protective Effects Observed | Reference |

| Cultured human astrocytes (in vitro) | Prevention of psychosine-induced cytotoxicity. | nih.gov |

| Mouse cerebellar organotypic cultures (ex vivo) | Prevention of psychosine-induced demyelination and axonal damage. Moderate prevention of astrocytic death. | nih.gov |

Ameliorating Neuroinflammation and Glial Reactivity

Neuroinflammation and the activation of glial cells, such as astrocytes and microglia, are prominent features of the pathological response to psychosine accumulation. researchgate.netfrontiersin.org Therefore, therapeutic strategies aimed at mitigating these processes are of significant interest.

Anti-inflammatory Agents (e.g., Antipsychotics, LCN2 modulators)

Interestingly, certain antipsychotic medications have shown potential as anti-inflammatory agents in the context of psychosine-induced pathology. In mouse organotypic cerebellar slices, antipsychotics such as haloperidol (B65202) and clozapine (B1669256) were found to reduce psychosine-induced demyelination. researchgate.net These drugs also attenuated the effects of psychosine on astrocytes and microglia, indicating a neuroprotective effect. researchgate.net In the Twitcher mouse model, haloperidol treatment led to improved mobility and a significant increase in survival. researchgate.net

Another promising target for modulating neuroinflammation is Lipocalin-2 (LCN2), a protein that is highly overexpressed in astrocytes in response to psychosine. researchgate.net In a study where the Lcn2 gene was globally deleted in the Galc-knockout mouse model of Krabbe disease, a dramatic reduction in neuroinflammation, including gliosis, was observed. researchgate.net This suggests that targeting LCN2 could be a viable therapeutic strategy to ameliorate the inflammatory component of the disease.

Immunomodulatory Approaches

Immunomodulation represents a key therapeutic strategy for addressing the neuroinflammatory aspects of psychosine toxicity. Hematopoietic stem cell transplantation (HSCT), a current treatment for Krabbe disease, is believed to exert some of its therapeutic effects through immunomodulation. nih.gov HSCT can reduce the levels of activated microglia and infiltrating T-cells in the brains of treated animals, thereby dampening the neuroinflammatory response. nih.gov

The rationale for immunomodulatory approaches is further supported by the observation that immune activation is an early event in the disease process, even preceding the onset of clinical symptoms. wustl.edu This highlights the importance of targeting the immune system to potentially slow disease progression. While specific immunomodulatory drugs targeting psychosine-induced neuroinflammation are still under investigation, the principle of modulating the immune response holds significant therapeutic potential.

Current and Emerging Therapeutic Paradigms

The therapeutic landscape for diseases driven by psychosine accumulation, such as Krabbe disease, is evolving, with several promising strategies currently under investigation or in early clinical development.

One of the primary approaches is Substrate Reduction Therapy (SRT) , which aims to decrease the production of psychosine. frontiersin.org This can be achieved by inhibiting enzymes involved in its synthesis. For instance, the acid ceramidase inhibitor carmofur (B1668449) has been shown to lower psychosine levels in fibroblasts from a Krabbe disease patient and in the brains of twitcher mice. frontiersin.org Another approach involves the use of L-cycloserine to reduce the synthesis of psychosine. frontiersin.org